molecular formula C8H6N2O3 B2426222 2-Methyl-4-nitro-1,3-benzoxazole CAS No. 478553-83-2

2-Methyl-4-nitro-1,3-benzoxazole

Cat. No. B2426222
CAS No.: 478553-83-2
M. Wt: 178.147
InChI Key: XREFCVYBUYJUNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07141578B2

Procedure details

Compound 474A (6.78 g, 38.1 mmol) was dissolved in a 1:1 mixture of 10% acetic acid/ethyl acetate (100 mL total volume) and heated to 65° C. Iron powder (10.63 g, 190.2 mmol) was added portionwise. After stirring for 3 h, TLC indicated complete consumption of starting material. The cooled reaction mixture was filtered through a pad of Celite and the pad was washed with 50 mL of ethyl acetate. The organic layer was separated, washed with water (2×25 mL), brine (1×25 mL), dried over MgSO4, filtered and concentrated in vacuo. The crude material was purified by flash chromatography on silica gel eluting with 25% ether/CH2Cl2 to give 3.90 g (69%) of compound 474B as a light brown solid. HPLC: 95.8% at 2.43 min (retention time) (YMC S5 ODS column, 4.6×50 mm, eluting with 10–90% aqueous methanol over 4 min containing 0.2% phosphoric acid, 4 mL/min, monitoring at 220 nm). MS (ES): m/z 149.11 [M+H]+.
Quantity
6.78 g
Type
reactant
Reaction Step One
Name
acetic acid ethyl acetate
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10.63 g
Type
catalyst
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][C:4]2[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-])=O)[C:5]=2[N:6]=1>C(O)(=O)C.C(OCC)(=O)C.[Fe]>[NH2:11][C:7]1[C:5]2[N:6]=[C:2]([CH3:1])[O:3][C:4]=2[CH:10]=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.78 g
Type
reactant
Smiles
CC=1OC2=C(N1)C(=CC=C2)[N+](=O)[O-]
Name
acetic acid ethyl acetate
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O.C(C)(=O)OCC
Step Two
Name
Quantity
10.63 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
After stirring for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consumption of starting material
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered through a pad of Celite
WASH
Type
WASH
Details
the pad was washed with 50 mL of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water (2×25 mL), brine (1×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography on silica gel eluting with 25% ether/CH2Cl2

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=CC=CC2=C1N=C(O2)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.